H-Met-Glu-His-Phe-Arg-Trp-OH

Description

Peptide Nomenclature and Contextualization

To fully appreciate the significance of H-Met-Glu-His-Phe-Arg-Trp-OH, it is essential to understand its naming convention and its relationship to naturally occurring peptides in the body.

The primary sequence of this compound is a fragment of a larger, naturally occurring hormone called Adrenocorticotropic Hormone (ACTH). ahajournals.orgvulcanchem.com Specifically, it corresponds to the amino acid residues 4 through 10 of the full ACTH molecule, although it lacks the C-terminal glycine (B1666218) found in the common research peptide ACTH(4-10). ahajournals.org ACTH is a 39-amino acid peptide produced by the pituitary gland that plays a crucial role in the body's response to stress. vulcanchem.com

Furthermore, this peptide sequence is integral to the melanocortin system. Melanocortins are a family of peptide hormones that include ACTH and the different forms of melanocyte-stimulating hormone (α-MSH, β-MSH, and γ-MSH). nih.gov These hormones are involved in a wide array of physiological processes, including pigmentation, inflammation, and energy homeostasis. The shared core sequence among these peptides underscores a common evolutionary origin and a basis for their interaction with a class of receptors known as melanocortin receptors (MCRs). nih.gov

| Endogenous Peptide | Full Sequence (Human) | Relationship to this compound |

| Adrenocorticotropic Hormone (ACTH) | Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp -Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe | Contains the core sequence at positions 4-10. |

| α-Melanocyte-Stimulating Hormone (α-MSH) | Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp -Gly-Lys-Pro-Val-NH2 | Contains the core sequence at positions 4-10. nih.gov |

Significance in Modern Peptide Science

The value of this compound and its close relative, ACTH(4-10), in contemporary research is significant, providing a simplified yet relevant model for studying complex biological systems.

Role as a Model Peptide in Academic Investigations

Due to its well-defined structure and its identity as a core functional fragment of larger, more complex hormones, this compound and related peptides are frequently used as model compounds in scientific research. ahajournals.org They allow investigators to dissect the specific contributions of this core sequence to receptor binding and activation without the confounding influences of the additional amino acids present in the full-length hormones.

Studies on fragments like ACTH(4-9) and ACTH(4-10) have been instrumental in understanding structure-activity relationships. For instance, research has shown that this core sequence is an agonist for the melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and appetite. medchemexpress.com The relative simplicity of these fragments also makes them ideal for synthetic modifications, allowing researchers to explore how changes in the amino acid sequence affect biological activity. oup.com

Contributions to Understanding Peptide Biology

Research utilizing this compound and its analogues has provided critical insights into several areas of peptide biology:

Receptor Pharmacology: Studies with this peptide have helped to elucidate the molecular interactions between melanocortin peptides and their receptors. The His-Phe-Arg-Trp motif is now understood to be the primary pharmacophore for this class of peptides. nih.gov

Neuroscience: Investigations into ACTH fragments have revealed their potential roles in the central nervous system. For example, some studies suggest that these peptides can influence learning, memory, and attention. ontosight.aijneurosci.org Analogues of ACTH(4-9) have been explored for their neuroprotective properties. oup.com

Cardiovascular Function: Research has also pointed to the involvement of ACTH fragments in the regulation of the cardiovascular system. ahajournals.org

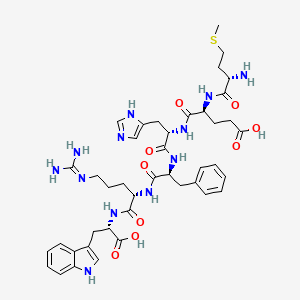

Structure

2D Structure

Properties

Molecular Formula |

C42H56N12O9S |

|---|---|

Molecular Weight |

905.0 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H56N12O9S/c1-64-17-15-28(43)36(57)50-31(13-14-35(55)56)38(59)53-33(20-26-22-46-23-49-26)40(61)52-32(18-24-8-3-2-4-9-24)39(60)51-30(12-7-16-47-42(44)45)37(58)54-34(41(62)63)19-25-21-48-29-11-6-5-10-27(25)29/h2-6,8-11,21-23,28,30-34,48H,7,12-20,43H2,1H3,(H,46,49)(H,50,57)(H,51,60)(H,52,61)(H,53,59)(H,54,58)(H,55,56)(H,62,63)(H4,44,45,47)/t28-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

CLUQWSRYSHBBDD-TZEHAJJTSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Solid-Phase Peptide Synthesis (SPPS) of H-Met-Glu-His-Phe-Arg-Trp-OH

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for synthesizing peptides in a laboratory setting. luxembourg-bio.comresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. luxembourg-bio.comresearchgate.net The use of excess reagents drives the coupling reactions to completion, and purification is simplified to washing the resin after each step. luxembourg-bio.com

A successful SPPS of this compound relies on a carefully orchestrated interplay of protecting groups, resin selection, coupling reagents, and cleavage conditions. The widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a popular choice for this process. luxembourg-bio.comresearchgate.net

In the Fmoc/tBu strategy, the α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group. iris-biotech.dealtabioscience.com The reactive side chains of the amino acids in the this compound sequence require semi-permanent protecting groups that are stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions at the end of the synthesis. nih.gov

The selection of appropriate side-chain protecting groups is critical to prevent unwanted side reactions. For the amino acids in this peptide, a typical protection scheme would be:

| Amino Acid | Side Chain Protecting Group |

| Met (Methionine) | Generally left unprotected. |

| Glu (Glutamic Acid) | OtBu (tert-butyl ester) |

| His (Histidine) | Trt (trityl) nih.govpeptide.com |

| Phe (Phenylalanine) | Unprotected |

| Arg (Arginine) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) advancedchemtech.comrsc.org |

| Trp (Tryptophan) | Boc (tert-butyloxycarbonyl) luxembourg-bio.com |

The choice of resin is also a key factor. Polystyrene-based resins, such as Wang resin or 2-chlorotrityl chloride resin, are commonly employed for the synthesis of peptides with a C-terminal carboxylic acid. iris-biotech.dechempep.com The 2-chlorotrityl chloride resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which can help in the preparation of protected peptide fragments. peptide.com

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by a coupling reagent. A variety of such reagents are available, each with its own advantages in terms of reaction speed and suppression of side reactions like racemization. bachem.comuni-kiel.desigmaaldrich.com

For the synthesis of this compound, common coupling reagents include aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). bachem.comsigmaaldrich.com Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) are also effective. sigmaaldrich.comacs.org The coupling of sterically hindered amino acids or sequences prone to aggregation may require more potent reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). bachem.com

Once the peptide chain is fully assembled, it must be cleaved from the resin, and the side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). chempep.comnih.gov However, the presence of sensitive residues like methionine and tryptophan in the this compound sequence necessitates the use of a "cleavage cocktail" containing scavengers. These scavengers are crucial for trapping the reactive cationic species generated during the deprotection process, which could otherwise lead to side reactions such as the alkylation of the tryptophan indole (B1671886) ring or oxidation of the methionine thioether. peptide.compeptide.comthermofisher.com

A commonly used cleavage cocktail for peptides containing these sensitive residues is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). peptide.compeptide.comnih.gov Another effective cocktail for methionine-containing peptides is Reagent H, which includes TFA, phenol, thioanisole, EDT, dimethylsulfide, and ammonium (B1175870) iodide. peptide.com For peptides containing arginine protected with sulfonyl groups like Pbf, Reagent R (TFA, thioanisole, EDT, and anisole) is often recommended. peptide.com A specific synthesis of a similar peptide, methionylglutamylhistidylphenylalanylarginyltryptophylglycine, utilized hydrogen bromide in trifluoroacetic acid for cleavage. acs.org

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production. d-nb.infobeilstein-journals.org This method involves the coupling of protected amino acids or peptide fragments in a suitable solvent, followed by purification of the intermediate product at each step.

For a heptapeptide (B1575542) like this compound, a convergent fragment condensation strategy is often employed. This involves the synthesis of smaller, protected peptide fragments which are then coupled together. For instance, the peptide could be assembled from two or three fragments, such as Boc-Met-Glu(OtBu)-His(Trt)-OH and H-Phe-Arg(Pbf)-Trp-OH. This approach allows for the purification of the intermediate fragments, potentially leading to a purer final product. The same types of coupling reagents used in SPPS, such as DCC/HOBt or HATU, are also utilized in solution-phase synthesis. d-nb.info

Derivatization Strategies for Structural and Functional Probes

To investigate the biological function and interaction of this compound, it is often necessary to introduce specific modifications or labels. These derivatizations can serve as structural or functional probes.

A common and functionally significant modification is the acylation of the N-terminal amino group. N-terminal acetylation, for example, is a widespread post-translational modification in eukaryotes that can influence a protein's stability, localization, and interactions. nih.gov In the context of synthetic peptides, N-terminal acetylation can mimic this natural modification and can also protect the peptide from degradation by aminopeptidases. researchgate.netnih.gov

C-Terminal Modifications (e.g., Amidation, Esterification)

Modifications at the C-terminus of a peptide can significantly influence its biological activity and stability. jpt.com Two common modifications are amidation and esterification.

Amidation: The conversion of the C-terminal carboxylic acid to an amide is a prevalent strategy in peptide chemistry. jpt.com This modification eliminates the negative charge at the C-terminus, which can enhance the peptide's stability against enzymatic degradation by carboxypeptidases. jpt.com For peptides like α-MSH, which contains the core sequence of this compound, C-terminal amidation is a naturally occurring post-translational modification that is often crucial for its biological function. nih.govgenscript.com The presence of a C-terminal amide can also be a key determinant for receptor selectivity and binding affinity. nih.gov

Esterification: The conversion of the C-terminal carboxylic acid to an ester is another important modification. This process can increase the hydrophobicity of the peptide, potentially improving its ability to cross cell membranes. nih.gov Once inside the cell, intracellular esterases can hydrolyze the ester, releasing the active carboxylic acid form of the peptide. ysu.am Various methods have been developed for the direct conversion of resin-bound peptides to their C-terminal esters, allowing for the synthesis of peptide ester libraries for drug discovery. ysu.am The type of alcohol used for esterification can influence the biological activity of the resulting peptide analogue. For example, studies on other peptides have shown that while methyl and ethyl esters can maintain near-native activity, bulkier esters like benzyl (B1604629) esters may lead to a significant decrease in activity. nih.gov

Side-Chain Modifications and Bioconjugation Techniques

Altering the side chains of the amino acid residues within this compound and conjugating the peptide to other molecules are powerful strategies to enhance its properties.

Side-Chain Modifications: The side chains of the amino acids in the peptide sequence offer numerous sites for chemical modification. For instance, the indole ring of tryptophan is a target for selective modification, which can be used to introduce new functionalities. nih.gov These modifications can influence the peptide's conformation, stability, and interaction with its biological target. sigmaaldrich.com

Bioconjugation: This technique involves chemically linking the peptide to other molecules, such as proteins, polymers, or labels. nih.govrsc.orgacs.org Bioconjugation can be employed to:

Enhance Stability: Attaching polymers like polyethylene (B3416737) glycol (PEG) can protect the peptide from enzymatic degradation and prolong its circulation time in the body. nih.gov

Improve Targeting: Conjugating the peptide to a targeting moiety can direct it to specific cells or tissues. nih.gov

Facilitate Detection: Linking the peptide to a fluorescent dye or a radioactive label allows for its visualization and tracking in biological systems. rsc.org

Various chemical and enzymatic methods are available for bioconjugation, including site-specific techniques that allow for precise control over the point of attachment. nih.gov

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents.

Amino Acid Substitutions (e.g., D-amino acids, Non-natural Amino Acids)

Replacing one or more amino acids in the peptide sequence can lead to significant changes in its properties.

D-Amino Acid Substitution: The replacement of naturally occurring L-amino acids with their D-enantiomers is a common strategy to increase peptide stability. nih.govmdpi.com Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically recognize L-amino acids. mdpi.com This can lead to a longer half-life in vivo. mdpi.com The position of the D-amino acid substitution is critical; substitutions in the middle of a sequence can disrupt secondary structure and abolish activity, while substitutions at the termini are often better tolerated. nih.gov

Non-natural Amino Acid Substitution: The incorporation of non-natural or non-canonical amino acids offers a vast expansion of chemical diversity beyond the 20 standard amino acids. sigmaaldrich.comnih.govnih.gov These amino acids can introduce novel side chains with unique chemical and structural features, leading to peptides with enhanced stability, altered receptor binding affinity, and improved pharmacokinetic profiles. nih.govnih.gov Solid-phase peptide synthesis is a common method for incorporating these specialized building blocks into a peptide sequence. google.com Research has shown that replacing specific residues in MSH analogues with non-natural amino acids can result in potent antimicrobial peptides. nih.gov

Cyclic Peptide Formation

Cyclization is a powerful technique to constrain the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and stability. nih.govprinceton.edu For melanocortin analogues, cyclization of the peptide backbone is a well-established strategy to enhance potency. figshare.com Various methods can be employed to form cyclic peptides, including:

Head-to-tail cyclization: Forming an amide bond between the N-terminal amine and the C-terminal carboxyl group. nih.gov

Side-chain to side-chain cyclization: Creating a covalent bond between the side chains of two amino acids within the sequence. nih.gov

Backbone to side-chain cyclization: Linking the peptide backbone to an amino acid side chain.

The choice of cyclization strategy can significantly impact the resulting structure and biological activity of the peptide. nih.gov For instance, the use of SNAr-type macrocyclization has been successfully applied to generate potent and selective melanocortin agonists. nih.gov

Peptidomimetics Design Strategies

Peptidomimetics are compounds that mimic the structure and function of a natural peptide but have been modified to overcome some of the limitations of peptides as drugs, such as poor stability and bioavailability. nih.gov The design of peptidomimetics based on the this compound sequence can involve several approaches:

Incorporation of non-peptidic backbones: Replacing the amide bonds of the peptide backbone with more stable linkages.

Use of constrained amino acids: Incorporating amino acids that restrict the conformational flexibility of the peptide. nih.gov

Scaffold-based design: Using a non-peptidic scaffold to orient the key pharmacophoric groups in a manner that mimics the bioactive conformation of the parent peptide.

The goal of these strategies is to create molecules that retain the desired biological activity of the original peptide while possessing improved drug-like properties. sigmaaldrich.com

Analytical and Spectroscopic Characterization in Research

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for determining the purity of the H-Met-Glu-His-Phe-Arg-Trp-OH peptide. These methods separate the target peptide from a mixture based on its physicochemical properties.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of peptides. harvardapparatus.comresearchgate.net The separation is based on the hydrophobic interactions between the peptide and the stationary phase. gilson.com For this compound, a C8 or C18 column is typically used, with a gradient of an organic solvent like acetonitrile (B52724) in an aqueous solution of trifluoroacetic acid. nih.gov The peptide's purity is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all peaks. amazonaws.com

Table 1: Representative RP-HPLC Purity Data for this compound

| Parameter | Value |

| Column | C18, 5 µm, 300 Å, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | 15.8 minutes |

| Purity | >98% |

Ion-exchange chromatography (IEC) separates peptides based on their net charge at a specific pH. waters.compepdd.com Given the presence of acidic (Glu) and basic (His, Arg) residues, this compound will have a specific isoelectric point (pI). By adjusting the pH of the mobile phase, the peptide can be made to bind to either a cation or an anion exchange column. pepdd.compolypeptide.com Elution is typically achieved by a salt gradient or a change in pH. gilson.com This technique is particularly useful for separating peptides with similar hydrophobicities but different charge states. downstreamcolumn.com

Table 2: Illustrative Ion-Exchange Chromatography Parameters for this compound

| Parameter | Value |

| Column | Strong Cation Exchange |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 |

| Mobile Phase B | 20 mM Phosphate Buffer + 1 M NaCl, pH 3.0 |

| Gradient | 0-100% B over 45 minutes |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 214 nm |

Mass Spectrometry (MS) for Sequence Verification and Purity Analysis

Mass spectrometry is a cornerstone technique for peptide analysis, providing precise molecular weight information and enabling sequence verification. europeanpharmaceuticalreview.com

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing peptides. acs.org It allows for the determination of the molecular mass of this compound with high accuracy. The peptide is introduced into the mass spectrometer in solution, and the resulting spectrum typically shows multiply charged ions. uab.edu Tandem mass spectrometry (MS/MS) can be performed to fragment the peptide, and the resulting fragment ions (b- and y-ions) are used to confirm the amino acid sequence. sepscience.comsepscience.com

Table 3: Predicted ESI-MS Data for this compound

| Parameter | Value |

| Calculated Monoisotopic Mass | 988.44 Da |

| Observed [M+H]⁺ | 989.45 m/z |

| Observed [M+2H]²⁺ | 495.23 m/z |

| Fragmentation Mode | Collision-Induced Dissociation (CID) |

| Observed Fragment Ions | Complete series of b- and y-ions confirming the sequence |

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another powerful tool for determining the molecular weight of peptides. nih.gov In this method, the peptide is co-crystallized with a matrix and ionized by a laser beam. nih.gov MALDI-TOF is known for its high sensitivity and is often used for peptide mass fingerprinting. europeanpharmaceuticalreview.comyoutube.com It typically produces singly charged ions, which simplifies the interpretation of the mass spectrum. europeanpharmaceuticalreview.com

Table 4: Expected MALDI-TOF MS Data for this compound

| Parameter | Value |

| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) |

| Mode | Reflector Positive Ion |

| Calculated Monoisotopic Mass | 988.44 Da |

| Observed [M+H]⁺ | 989.44 m/z |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are employed to investigate the secondary and tertiary structure of this compound in solution.

Circular Dichroism (CD) spectroscopy is a valuable method for assessing the secondary structure of peptides. nih.govspringernature.com The far-UV CD spectrum (190-250 nm) can reveal the presence of characteristic secondary structural elements such as α-helices, β-sheets, and random coils. americanpeptidesociety.orgcreative-proteomics.compnas.org The shape and magnitude of the CD spectrum provide an estimation of the percentage of each type of secondary structure within the peptide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. nih.govspringernature.com Through a series of one- and two-dimensional NMR experiments, it is possible to assign the resonances of all the protons in the peptide. uzh.ch The observation of nuclear Overhauser effects (NOEs) provides information about the spatial proximity of different protons, which is then used to calculate the 3D structure of the peptide. pnas.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. For this compound and related Substance P fragments, NMR studies have consistently indicated that the peptide does not adopt a single, stable conformation in aqueous solution.

Research employing high-field NMR techniques, including one-dimensional (1D) and two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), has been performed on various fragments of Substance P. nih.govtandfonline.com These studies have focused on analyzing proton (¹H) NMR data, particularly the amide proton to alpha-proton coupling constants (JNH-CHα). These coupling constants are sensitive to the dihedral angle (φ) of the peptide backbone and thus provide insight into local secondary structure.

Across multiple studies of C-terminal fragments of Substance P, the JNH-CHα coupling constants for the amino acid residues are consistently found to be approximately 8 Hz. nih.govtandfonline.comcapes.gov.br This value is an average of the coupling constants expected for various conformations, indicating that the peptide backbone is highly flexible and lacks a preferred, ordered structure such as an α-helix or β-sheet. nih.govtandfonline.com Instead, the peptide exists as a dynamic ensemble of rapidly interconverting conformers, characteristic of a random coil state. The spectral data from these NMR studies collectively suggest no preferred conformation for the peptide backbone in solution. nih.govtandfonline.comnih.govtandfonline.com

| NMR Finding | Interpretation | Supporting Evidence |

| JNH-CHα Coupling Constants | The peptide backbone is flexible and lacks a stable, ordered secondary structure. The value of ~8 Hz is indicative of a random coil conformation. | The coupling constants for the amino acid residues (excluding any glycine) are consistently observed to be around 8 Hz. nih.govtandfonline.comcapes.gov.br |

| Overall Spectral Data | No evidence for a single, preferred conformation in solution. | Total nonexchangeable ¹H-NMR assignments in D₂O and NH proton assignments in H₂O show no indication of a stable, folded structure. nih.govtandfonline.com |

Molecular Interactions and Receptor Pharmacology

Receptor Binding and Affinity Studies

The initial step in the action of H-Met-Glu-His-Phe-Arg-Trp-OH is its binding to melanocortin receptors. This interaction is characterized by its affinity, a measure of the strength of the binding, and its selectivity, the degree to which it preferentially binds to one receptor subtype over others.

The natural ligands for MC1R, MC3R, MC4R, and MC5R are small peptides, including α-MSH and related peptides derived from proopiomelanocortin (POMC). nih.gov All these ligands share a conserved His-Phe-Arg-Trp sequence, which is crucial for their interaction with melanocortin receptors. nih.gov The peptide this compound represents the core sequence of α-MSH.

Table 1: Binding Affinities of α-MSH at Human Melanocortin Receptors This table is based on data for the full α-MSH peptide, of which this compound is a core component.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| MC1R | ~ single-digit nM |

| MC3R | Higher than α-MSH for γ1-MSH |

| MC4R | Higher than α-MSH for β-MSH |

| MC5R | High affinity for α-MSH |

While the His-Phe-Arg-Trp core is conserved, the surrounding amino acids in melanocortin peptides play a crucial role in determining receptor subtype selectivity. researchgate.net For example, γ-MSH preferentially activates MC3R and MC1R. nih.gov In contrast, α-MSH, containing the this compound sequence, is a non-selective full agonist of MC1R, MC3R, MC4R, and MC5R. nih.gov This lack of selectivity is attributed to the highly conserved nature of the binding pocket for the HFRW motif across these receptor subtypes. researchgate.net

The development of selective ligands has been a significant challenge due to this conserved core sequence. nih.gov However, modifications to the peptide structure, such as cyclization or substitution of specific amino acids, have led to the development of more selective agonists and antagonists. nih.gov

Agonist and Antagonist Functional Characterization

Beyond simple binding, it is essential to characterize whether the peptide activates (agonist) or blocks (antagonist) the receptor's function.

Melanocortin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). acs.org Therefore, cAMP accumulation assays are a standard method for determining the agonist activity of ligands like this compound.

As a fragment of the potent agonist α-MSH, this hexapeptide sequence is expected to stimulate cAMP production upon binding to melanocortin receptors. The potency of α-MSH is in the subnanomolar to nanomolar range at MC1R and MC3-5Rs. mdpi.com The minimal sequence required for MC1R activation is the tetrapeptide His-Phe-Arg-Trp. mdpi.comnih.gov For MC3R and MC5R, the same tetrapeptide is required for activation. nih.gov

Table 2: Functional Potency of α-MSH at Human Melanocortin Receptors This table reflects the potency of the full α-MSH peptide.

| Receptor Subtype | Functional Potency (EC50) |

| MC1R | Subnanomolar to nanomolar |

| MC3R | Subnanomolar to nanomolar |

| MC4R | Subnanomolar to nanomolar |

| MC5R | Subnanomolar to nanomolar |

The activation of melanocortin receptors by agonists initiates a cascade of downstream signaling events beyond cAMP production. These cascades are crucial for the ultimate physiological response. The this compound sequence, as part of α-MSH, triggers these complex signaling pathways.

The melanocortin system, through these signaling cascades, is involved in a wide array of physiological functions. researchgate.net For instance, MC1R activation influences skin pigmentation and inflammation, while MC4R activation is critical for energy homeostasis and feeding behavior. nih.gov The specific downstream pathways activated can vary depending on the receptor subtype and the cellular context.

Identification of Key Receptor-Ligand Interaction Residues

Understanding the precise molecular interactions between this compound and the melanocortin receptors is key to designing more potent and selective drugs. The core His-Phe-Arg-Trp motif is recognized by a conserved binding pocket within the transmembrane domains of the receptors. researchgate.netnih.gov

Structural studies have revealed that the HFRW motif of melanocortin peptides adopts a "U-shape" conformation and penetrates deep into the orthosteric binding pocket of the receptors. researchgate.net Specific residues within the receptor are critical for this interaction. For example, acidic residues in transmembrane domain 3 (TM3), such as D122 and D126 in MC4R, are thought to form charge-charge interactions with the arginine (Arg) residue of the HFRW motif. nih.gov Alanine scanning mutagenesis studies have confirmed that the Met4, Phe7, Arg8, and Trp9 positions (corresponding to the Met, Phe, Arg, and Trp in the hexapeptide) are crucial for both binding affinity and functional activity at the mouse MC1R and rat MC3R. mdpi.com

Table 3: Key Interacting Residues

| Ligand Residue | Receptor Interaction Point |

| His | Forms common contacts within the binding pocket. |

| Phe | Critical for binding and activity. |

| Arg | Interacts with acidic residues in TM3 (e.g., D122, D126 in MC4R). |

| Trp | Important for binding and activity. |

Contribution of the His-Phe-Arg-Trp Core Pharmacophore

The sequence His-Phe-Arg-Trp is the conserved core pharmacophore essential for the molecular recognition and activation of melanocortin receptors (excluding MC2R). acs.orgnih.govnih.govnih.gov This tetrapeptide sequence is considered the minimum required for eliciting a biological response, and its specific conformation is critical for binding to the receptors. nih.govnih.gov The individual amino acid residues within this core each play a distinct and vital role in the peptide's interaction with the receptor binding pocket. nih.govnih.gov

Histidine (His): The histidine residue is often considered a crucial component for initiating the agonist signal at melanocortin receptors. nih.gov It participates in key ligand-receptor interactions that are vital for receptor stimulation. nih.gov Modifications at this position can significantly alter the peptide's activity, highlighting its importance in the pharmacophore. nih.govnih.gov

Phenylalanine (Phe): The aromatic side chain of the phenylalanine residue is a critical determinant of potency. nih.gov Structure-activity relationship studies have shown that substituting the L-isomer of phenylalanine with its D-isomer, such as in the synthetic analogue [Nle⁴, D-Phe⁷]-α-MSH, can dramatically increase biological activity and resistance to enzymatic degradation. nih.gov This modification suggests that the spatial orientation of the phenyl ring is a key factor for optimal receptor interaction. The D-Phe⁷ substitution often leads to superpotent analogues. nih.gov

Arginine (Arg): The positively charged guanidinium (B1211019) group of the arginine residue is essential for the peptide's binding affinity. mdpi.com It is believed to form strong electrostatic interactions, such as salt bridges, with negatively charged residues within the receptor. mdpi.com The presence of this basic amino acid is crucial for the potency and activity of melanocortin peptides toward MC3R and MC4R. bioscientifica.comnih.govresearchgate.net Site-directed mutagenesis studies have confirmed that arginine residues in the receptor's binding core are critical for ligand binding. mdpi.com

Tryptophan (Trp): The tryptophan residue, with its large indole (B1671886) side chain, also plays a significant role in receptor binding and agonist activity. The electron donor properties of the indole ring are thought to be important for melanocyte-stimulating activity. nih.gov Replacing tryptophan with residues that have different electronic properties, such as phenylalanine, has been shown to result in a significant decrease in activity, underscoring the importance of the specific chemical nature of the Trp side chain for receptor activation. nih.govnih.gov

Table 1: Summary of the Role of Core Pharmacophore Residues

| Residue | Key Role in Pharmacology | Research Finding |

|---|---|---|

| Histidine (His) | Receptor activation and signal transduction | Considered a key "message" residue for initiating the agonist signal. nih.govnih.gov |

| Phenylalanine (Phe) | Potency and receptor affinity | The D-Phe⁷ substitution can increase potency and enzymatic stability significantly. nih.gov |

| Arginine (Arg) | Binding affinity through electrostatic interactions | Forms crucial ionic interactions with receptor residues, essential for potency. mdpi.comresearchgate.net |

| Tryptophan (Trp) | Receptor binding and agonist activity | The electron-donor properties of the indole ring are important for biological activity. nih.gov |

Influence of N- and C-Terminal Residues on Binding Dynamics

C-Terminal Hydroxyl Group (-OH): The nature of the C-terminus is critical for the peptide's activity and stability. The peptide this compound possesses a free carboxyl group (-COOH), resulting from its C-terminal hydroxyl (-OH). This differs from the full-length α-MSH, which is C-terminally amidated. This modification can have a significant impact on biological activity. For instance, the removal of the C-terminal valine residue from α-MSH by the enzyme prolylcarboxypeptidase results in an inactive peptide, α-MSH₁₋₁₂, demonstrating the importance of the C-terminal structure for maintaining biological function. nih.gov Acetylation of the N-terminus and amidation of the C-terminus of the core tetrapeptide (Ac-His-DPhe-Arg-Trp-NH₂) creates a minimal sequence that retains functional activity, highlighting the role of terminal modifications in protecting the peptide and enhancing its interaction with receptors. nih.gov

Table 2: Influence of Terminal Residues on Receptor Binding

| Residue/Group | Position | Influence on Binding Dynamics | Research Finding |

|---|---|---|---|

| Methionine (Met) | N-Terminal | Affects stability and potency. | Often substituted with Nle to prevent oxidation and enhance activity. nih.gov |

| Glutamic Acid (Glu) | N-Terminal | Contributes to the overall peptide conformation and receptor interaction. | N-terminal extensions can add ligand-receptor contact points and modify selectivity. nih.gov |

| Hydroxyl (-OH) | C-Terminal | Results in a free carboxyl group, which can influence activity and stability compared to amidated versions. | The structure of the C-terminus is critical; its modification or cleavage can lead to inactivation. nih.gov |

Structure Activity Relationship Sar and Conformational Analysis

Systematic Amino Acid Scan and Mutagenesis Studies

Systematic Amino Acid Scan and Mutagenesis Studies

Systematic replacement of individual amino acids within the H-Met-Glu-His-Phe-Arg-Trp-OH sequence has been a cornerstone in identifying the key residues responsible for receptor binding and activation.

The core of the peptide's activity resides in the C-terminal tetrapeptide sequence, His-Phe-Arg-Trp. This segment is widely recognized as the primary pharmacophore or "message sequence" for molecular recognition and stimulation of several melanocortin receptors, including MC1R, MC3R, MC4R, and MC5R. frontiersin.orgnih.govmdpi.commdpi.comfrontiersin.org Alanine scanning mutagenesis studies on the parent molecule, α-MSH (which encompasses the ACTH(4-9) sequence), have confirmed the functional importance of this core region. mdpi.comnih.gov

Specifically, the residues Phe⁷, Arg⁸, and Trp⁹ are critical for agonist activity. mdpi.comnih.gov The aromatic side chain of Phenylalanine at position 7 and the indole (B1671886) ring of Tryptophan at position 9 are involved in crucial hydrophobic and aromatic interactions within the receptor binding pocket. nih.gov The Arginine at position 8, with its positively charged guanidinium (B1211019) group, is essential for forming ionic interactions that stabilize the ligand-receptor complex.

Table 1: Summary of Individual Residue Importance in this compound

| Residue Position | Amino Acid | Role in Biological Activity |

|---|---|---|

| 4 | Methionine (Met) | Contributes to binding and functional activity; involved in hydrophobic interactions. nih.govnih.gov |

| 5 | Glutamic Acid (Glu) | Affects functional activity. nih.gov |

| 6 | Histidine (His) | Part of the core pharmacophore (His-Phe-Arg-Trp); essential for receptor recognition. nih.govfrontiersin.org |

| 7 | Phenylalanine (Phe) | Critical component of the pharmacophore; aromatic side chain crucial for receptor binding and activation. mdpi.comnih.gov |

| 8 | Arginine (Arg) | Critical component of the pharmacophore; positively charged side chain forms key ionic interactions. mdpi.comnih.gov |

| 9 | Tryptophan (Trp) | Critical component of the pharmacophore; indole ring involved in hydrophobic/aromatic interactions. nih.govnih.gov |

The replacement of naturally occurring L-amino acids with their D-enantiomers is a widely used strategy in peptide chemistry to enhance potency, selectivity, and metabolic stability. ptfarm.pl In the context of melanocortin ligands, the substitution of L-Phenylalanine with D-Phenylalanine at position 7 has proven to be particularly effective. This single modification in related peptides has been shown to result in analogs with significantly enhanced potency and resistance to enzymatic degradation. nih.govptfarm.pl

This enhancement is attributed to two main factors. First, the D-amino acid can induce a specific conformational bend in the peptide backbone that is more favorable for receptor binding. Second, peptides containing D-amino acids are less susceptible to cleavage by proteases, which typically recognize L-amino acid sequences, thus prolonging the peptide's biological half-life. ptfarm.plnih.gov Studies on ACTH(4-9) analogs have demonstrated that the introduction of D-amino acids, in combination with other modifications, can lead to a thousand-fold increase in behavioral potency, which correlates with increased resistance against biotransformation. nih.gov

Table 2: Effect of D-Amino Acid Substitution on Peptide Properties

| Substitution | Position | Observed Effects | Reference |

|---|---|---|---|

| L-Phe → D-Phe | 7 | Enhanced potency and enzymatic stability in melanocortin analogs. | nih.govptfarm.pl |

| L-Lys → D-Lys* | 5 | Increased behavioral potency and resistance to biotransformation in ACTH(4-9) analogs. | nih.gov |

\Note: This substitution was in an analog and not a direct replacement for Glutamic acid, but illustrates the principle.*

Conformational Preferences and Bioactive Conformation

The this compound peptide is highly flexible in aqueous solution, likely existing as an ensemble of interconverting conformers. nih.gov However, upon interaction with its target receptor, it is believed to adopt a specific, "bioactive" conformation. Understanding this conformation is key to designing more potent and selective ligands.

Computational methods such as molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of peptides. cresset-group.com MD simulations of the related ACTH(1-10) fragment in a membrane-mimicking environment (sodium dodecylsulfate micelles) revealed that the peptide does not adopt a stable helical structure. nih.gov Instead, it assumes an amphipathic conformation, lying on the surface of the micelle. nih.gov These simulations highlighted that the hydrophobic side chains of Met⁴, Phe⁷, and Trp⁹ are crucial for interacting with the non-polar environment of the micelle, while the peptide backbone of His⁶ and Phe⁷ forms hydrogen bonds with the polar head groups. nih.gov This model suggests a bioactive conformation where the peptide is oriented at the cell membrane interface, allowing the key pharmacophoric residues to engage with the receptor.

Experimental techniques provide direct insight into the conformational properties of peptides. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are primary methods used for this purpose. nih.gov NMR studies on ACTH fragments have shown that while they exist in a largely random coil state in water, they adopt a more defined secondary structure when partitioned into a membrane-like environment, such as micelles. nih.gov This induced structure is considered to be more representative of the receptor-bound conformation. NMR can provide distance constraints between protons (via the Nuclear Overhauser Effect, NOE), which are then used to build and refine three-dimensional models of the peptide, often in conjunction with computational modeling. nih.gov

Topographical Requirements for Receptor Recognition and Activation

Effective receptor recognition and activation depend on the precise three-dimensional arrangement of the peptide's key functional groups. The SAR and conformational studies converge to define a specific topographical model for the interaction of this compound with melanocortin receptors.

Topographical Requirements for Receptor Recognition and Activation

Spatial Arrangement of Key Functional Groups

The spatial orientation of the amino acid residues within this compound is paramount for its interaction with melanocortin receptors. The core pharmacophore, His-Phe-Arg-Trp, contains the essential elements for receptor binding and activation. nih.govnih.gov

Histidine (His): The imidazole (B134444) side chain of histidine is a key player in receptor interaction.

Phenylalanine (Phe): The aromatic ring of phenylalanine is crucial for binding. Studies involving the substitution of L-Phe with its D-isomer (D-Phe) have shown increased potency, suggesting that a specific reverse β-turn conformation may be induced, which improves efficacy. nih.gov

Arginine (Arg): The positively charged guanidinium group of arginine is vital for electrostatic interactions with the receptor.

Tryptophan (Trp): The bulky indole ring of tryptophan contributes significantly to the binding affinity.

The flanking residues, Methionine (Met) and Glutamic acid (Glu), also influence the peptide's conformation and interaction. The Met residue, in particular, has been a target for modification to improve stability and potency. nih.gov Conformational studies on related peptides suggest that the peptide backbone can adopt various states, with a preference for conformations that properly orient the key pharmacophoric groups for optimal receptor engagement. pitt.edu

Hydrophobic and Electrostatic Interactions in Ligand-Receptor Binding

The binding of this compound to its receptor is a complex interplay of various non-covalent forces. Both hydrophobic and electrostatic interactions are critical for stabilizing the ligand-receptor complex.

Key Interactions in Receptor Binding:

| Amino Acid Residue | Side Chain | Primary Interaction Type | Role in Binding |

| Methionine (Met) | Thioether | Hydrophobic | Contributes to binding pocket interactions; often substituted to prevent oxidation. nih.govnih.gov |

| Glutamic Acid (Glu) | Carboxylate | Electrostatic (Negative) | May form salt bridges with positively charged residues on the receptor. |

| Histidine (His) | Imidazole | Aromatic/Electrostatic | Essential pharmacophore for receptor activation. nih.govresearchgate.net |

| Phenylalanine (Phe) | Benzyl (B1604629) | Hydrophobic/Aromatic | Critical for binding affinity; its aromatic ring interacts with hydrophobic pockets in the receptor. nih.govnih.gov |

| Arginine (Arg) | Guanidinium | Electrostatic (Positive) | Forms key salt bridges with negatively charged residues (e.g., Asp, Glu) on the receptor, crucial for recognition. acs.org |

| Tryptophan (Trp) | Indole | Hydrophobic/Aromatic | The large indole ring provides a significant hydrophobic contribution to binding affinity. nih.govacs.org |

The aromatic residues Phenylalanine and Tryptophan, along with Methionine, are considered "hot spots" in protein-protein interactions, contributing significantly to the binding energy through hydrophobic contacts. nih.gov The positively charged Arginine residue forms strong electrostatic interactions with complementary negatively charged residues within the receptor's binding pocket. acs.orgmdpi.com These interactions collectively anchor the peptide to the receptor, facilitating the conformational changes required for signal transduction.

Design Principles for Enhanced Potency and Selectivity

The development of analogs of this compound with improved therapeutic potential focuses on enhancing potency (the concentration required for a biological effect) and selectivity (the ability to bind to a specific receptor subtype over others).

Several key strategies have been employed:

Cyclization: One of the most successful strategies involves cyclizing the peptide. nih.gov This is often achieved by replacing residues like Met⁴ and Gly¹⁰ (in the full α-MSH sequence) with cysteine to form a disulfide bridge, or by creating a lactam bridge. nih.govnovonordisk.com Cyclization rigidifies the peptide's structure, limiting its conformational freedom. nih.gov This pre-organizes the key pharmacophore elements into a bioactive conformation, which can lead to a significant increase in binding affinity and potency. nih.govxjtlu.edu.cn

Substitution of Amino Acids:

D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at specific positions, such as D-Phe⁷, can induce favorable turn structures and increase resistance to enzymatic degradation, thereby enhancing potency. nih.gov

Unnatural Amino Acid Incorporation: Introducing non-natural amino acids can create novel interactions with the receptor or improve the peptide's pharmacokinetic properties.

N- and C-Terminal Modifications: Modifying the terminal ends of the peptide, for instance, by N-terminal acetylation and C-terminal amidation, can protect against degradation by exopeptidases and sometimes improve receptor interaction. Truncation studies have shown that the core tetrapeptide Ac-His-Phe-Arg-Trp-NH₂ is the minimal active sequence for melanocortin receptors. nih.gov

Chimeric Analogs: This approach involves linking the key pharmacophoric elements of α-MSH to novel molecular templates or scaffolds. The goal is to present the crucial side chains in an optimal spatial arrangement for receptor binding, potentially increasing both potency and selectivity. nih.gov

These design principles have led to the development of highly potent and selective melanocortin receptor agonists and antagonists, which are valuable tools for research and potential therapeutic agents. nih.govxjtlu.edu.cn

Biological Activities and Preclinical Investigations

Neurobiological Modulatory Effects

Influence on Neurotransmitter Systems in Models

Studies on Semax, the synthetic analogue of ACTH(4-10), have shown that it can rapidly activate both the dopaminergic and serotonergic systems in rodents. wikipedia.orgpeptidesciences.com This activation is thought to contribute to its observed nootropic effects. For instance, some research reported that intranasal administration of Semax led to an increase in serotonin (B10506) levels and potentiated the stimulant effects of d-amphetamine. alzdiscovery.org The overarching belief is that ACTH fragments contribute to an increased circulation of monoamines within the brain. alzdiscovery.org In models of cerebral ischemia, Semax was found to initiate a neurotransmitter response and positively influence both dopaminergic and cholinergic synapses. nih.gov Furthermore, in vitro studies have demonstrated that Semax can stimulate the activity of choline (B1196258) acetyltransferase, an enzyme essential for the synthesis of acetylcholine, in dissociated basal forebrain tissue cultures. peptidesciences.com

| Neurotransmitter System | Observed Effect in Preclinical Models | Reference Compound | Citation |

|---|---|---|---|

| Dopaminergic | Activation of brain system; potentiation of d-amphetamine effects. | Semax | patsnap.comwikipedia.orgalzdiscovery.org |

| Serotonergic | Activation of brain system; increased serotonin levels. | Semax | patsnap.comwikipedia.orgalzdiscovery.org |

| Cholinergic | Stimulated activity of choline acetyltransferase in vitro. | Semax | peptidesciences.com |

Neuroprotective Mechanisms in In Vitro Models of Neuronal Injury

The neuroprotective properties of ACTH-like peptides have been a significant focus of investigation, particularly in the context of neuronal injury and stress. The synthetic peptide Semax, which contains the ACTH(4-7) fragment, has demonstrated notable neuroprotective activity in models of cerebral ischemia. nih.govresearchgate.netnih.gov

One of the primary mechanisms of neuroprotection appears to be the modulation of gene expression related to inflammation and cell survival. Following transient middle cerebral artery occlusion (tMCAO) in rats, Semax was found to suppress the expression of genes associated with inflammatory processes. nih.govnih.gov This anti-inflammatory effect is crucial, as neuroinflammation is a key contributor to secondary damage after an ischemic event. patsnap.com Additionally, Semax has been shown to possess antioxidant properties that help protect neurons from oxidative stress, a major factor in neurodegenerative conditions. patsnap.com In vitro studies have also revealed that Semax can protect neurons from glutamate-induced cell death, a process known as excitotoxicity. peptidesciences.com

Modulation of Neurotrophin Expression and Signaling in Preclinical Settings

A key aspect of the neurobiological activity of H-Met-Glu-His-Phe-Arg-Trp-OH and its analogues is their ability to modulate neurotrophins, which are proteins that support the growth, survival, and differentiation of neurons. patsnap.com

Specifically, the peptide has been shown to upregulate the expression of brain-derived neurotrophic factor (BDNF), a critical protein for neurogenesis, synaptic plasticity, learning, and memory. patsnap.com Animal studies have demonstrated that Semax rapidly elevates the levels of both BDNF and its signaling receptor, tropomyosin receptor kinase B (TrkB), in the hippocampus. wikipedia.orgresearchgate.net A single application of Semax in rats led to a significant increase in BDNF protein levels and a corresponding increase in the phosphorylation of TrkB, indicating activation of this crucial signaling pathway. researchgate.net Research has also reported increased levels of both BDNF and nerve growth factor (NGF) in the frontal cortex and hippocampus following Semax administration. alzdiscovery.org This enhancement of neurotrophin signaling is a cornerstone of the peptide's neurorestorative and cognitive-enhancing potential. patsnap.com

| Neurotrophin | Brain Region | Observed Effect in Preclinical Models | Reference Compound | Citation |

|---|---|---|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | Hippocampus, Frontal Cortex | Increased protein levels and gene expression. | Semax | wikipedia.orgalzdiscovery.orgresearchgate.net |

| Tropomyosin receptor kinase B (TrkB) | Hippocampus | Increased expression and tyrosine phosphorylation. | Semax | wikipedia.orgresearchgate.net |

| Nerve Growth Factor (NGF) | Frontal Cortex, Hippocampus | Increased levels. | Semax | alzdiscovery.org |

Behavioral and Cognitive Effects in Animal Models

Effects on Learning and Memory Processes in Rodents

The modulation of neurotransmitter and neurotrophin systems by ACTH-derived peptides translates into observable effects on behavior and cognition in animal models. A significant body of research points to the cognitive-enhancing properties of these compounds, particularly in the domains of learning and memory. patsnap.comswolverine.com

Animal experiments have shown that Semax can accelerate the learning process. researchgate.net This effect is closely linked to its ability to promote synaptic plasticity and long-term potentiation through the upregulation of BDNF. swolverine.com Studies in rodents have demonstrated that Semax significantly improved retention and cognitive scores, especially in animals subjected to chronic stress or hypoxia. swolverine.com These findings underscore the potential of this peptide class to enhance cognitive functions. researchgate.net

Impact on Conditioned Avoidance Behaviors in Animal Studies

The influence of these peptides extends to more complex learned behaviors, such as conditioned avoidance. In these paradigms, an animal learns to avoid an unpleasant stimulus by performing a specific action in response to a neutral signal.

Studies investigating the effects of Semax on conditioned avoidance have yielded interesting results. For example, neonatal administration of Semax to rats was found to improve passive avoidance conditioning later in life. peptidesciences.com Other research has explored the impact of Semax on the formation of a conditional two-way avoidance reaction in rats, suggesting that the peptide can modulate the acquisition of such behaviors. researchgate.net

Metabolic and Endocrine System Interactions (Mechanistic Studies)

Investigation of Peripheral Metabolic Pathways in Cellular or Animal Models

Preclinical studies in animal models have highlighted the role of this compound in regulating energy homeostasis. In a study involving influenza-infected mice, animals lacking α-MSH (αMSHKO) exhibited significantly improved survival rates compared to wild-type controls. atsjournals.org While there were no significant differences in cytokine profiles or viral loads, the αMSHKO mice showed higher blood ketone levels on day 6 post-infection, suggesting that the survival advantage may be linked to ketogenesis. atsjournals.org This points to the peptide's critical role in the metabolic response to infection. atsjournals.org

Further research has indicated that both ACTH and α-MSH, which are processed from the same precursor, are involved in regulating food intake through mechanisms in the hypothalamus. physiology.org The metabolic utilization of tryptophan, a constituent amino acid of the peptide, is influenced by its competition with large neutral amino acids (LNAA) for transport. nih.gov A study in a chicken model demonstrated that increasing the dietary ratio of tryptophan to LNAA led to linear increases in serotonin (5-HT), triiodothyronine (T3), and thyroxine (T4) levels, alongside a linear reduction in corticosterone. nih.gov This suggests an indirect influence of the peptide's building blocks on metabolic and stress hormones.

Additionally, investigations into the amino acid metabolism pathways of peripheral T lymphocytes in a mouse model of ketamine-induced schizophrenia-like phenotype revealed significant alterations. nih.gov The study identified perturbed pathways including the metabolism of tryptophan, methionine, and histidine, all of which are components of this compound. nih.gov

Table 1: Effects of this compound or its components on Metabolic Parameters in Animal Models

| Model | Compound/Condition | Observed Effect | Reference |

| Influenza-Infected Mice | α-MSH knockout | Improved survival, higher blood ketone levels | atsjournals.org |

| Meat-Type Chicken | Incremental Tryptophan/LNAA ratio | Linear increase in Serotonin, T3, T4; Linear decrease in Corticosterone | nih.gov |

| Mouse Model (Ketamine-induced) | Ketamine | Altered metabolism of tryptophan, methionine, and histidine in peripheral T lymphocytes | nih.gov |

Adrenocorticotropic-like Activities at the Cellular Level

This compound (α-MSH) and Adrenocorticotropic hormone (ACTH) share a common origin from the precursor molecule proopiomelanocortin (POMC) and exhibit some overlapping biological activities due to structural similarities. genscript.com.cnoup.com Both peptides are considered melanocortins and exert their effects by binding to a family of G-protein coupled receptors known as melanocortin receptors (MC-R). nih.gov

At the cellular level, peptides like ACTH and α-MSH have been shown to modulate the activity of adenylate cyclase in rat brain slices, indicating a receptor-coupled mechanism. nih.gov Both α-MSH and ACTH can elicit intracellular calcium fluxes in human keratinocytes that express the melanocortin-1 receptor (MC-1R). oup.com Furthermore, in vitro studies have demonstrated that ACTH and α-MSH bind with similar affinity to the melanocortin-4 receptor (MC4R) and activate identical signal transduction pathways. physiology.org While the melanocortin-2 receptor (MC-2R) is selective for ACTH, other receptor subtypes like MC-1R, MC-3R, MC-4R, and MC-5R can be activated by both α-MSH and ACTH, though with varying affinities. nih.gov

Immunomodulatory Potential

In Vitro Studies on Immune Cell Function

The immunomodulatory properties of this compound have been extensively studied in various in vitro models. A primary mechanism of its anti-inflammatory effect is the inhibition of the nuclear factor κβ (NF-κβ) pathway, which in turn reduces the production of proinflammatory mediators. nih.gov The peptide has been shown to induce tolerogenic dendritic cells, which are capable of expanding regulatory T cells (Tregs). nih.gov It also suppresses the proliferation and cytokine secretion of pathogenic Th17 cells. nih.gov

In studies with B lymphocytes, α-MSH was found to suppress antigen-induced proliferation via MC1R and MC3R. nih.gov Furthermore, it can induce the generation of regulatory T cells from antigen-stimulated CD4+ T cells. These induced Tregs express CD25 and produce transforming growth factor-beta (TGF-β). nih.gov In a model of intestinal inflammation using Caco-2 intestinal epithelial cells, α-MSH demonstrated a protective effect against cytokine-induced damage to the epithelial barrier. nih.gov Specifically, it blocked the increase in permeability for marker molecules caused by inflammatory cytokines. nih.gov

Table 2: In Vitro Effects of this compound on Immune Cells

| Cell Type | Treatment | Observed Effect | Reference |

| Dendritic Cells | α-MSH | Induction of tolerogenic phenotype, capable of expanding Tregs | nih.gov |

| Th17 Cells | α-MSH | Suppression of proliferation and cytokine secretion | nih.gov |

| B Lymphocytes | α-MSH | Suppression of antigen-induced proliferation | nih.gov |

| CD4+ T Cells | α-MSH (with antigen stimulation) | Generation of regulatory T cells (CD25+, TGF-β producing) | nih.gov |

| Caco-2 Intestinal Epithelial Cells | α-MSH (with inflammatory cytokines) | Protection against cytokine-induced barrier damage and permeability | nih.gov |

Effects on Inflammatory Mediators in Preclinical Models

In preclinical animal models, this compound has demonstrated potent anti-inflammatory effects by modulating the expression of various inflammatory mediators. In a mouse model of endotoxin-induced liver inflammation, administration of α-MSH inhibited hepatic neutrophil infiltration and suppressed the increased hepatic mRNA levels of TNFα and the chemokines KC/IL-8 and MCP-1. elsevierpure.com This suggests that the peptide acts early in the inflammatory cascade by inhibiting the production of chemoattractant chemokines. elsevierpure.com

In a sarcoidosis mouse model, treatment with α-MSH resulted in a significant reduction in the number of macrophages (CD45+CD68) and cytotoxic T-cells (CD45+CD3+CD8) in lung granulomas. nih.gov This was accompanied by a numerical decrease in all measured leukocytes and cytokines. nih.gov The anti-inflammatory activity has also been observed in a mouse model of dextran (B179266) sodium sulphate (DSS)-induced colitis, further highlighting its potential in mitigating gut inflammation. nih.gov The C-terminal region of α-MSH, a tripeptide with the sequence KPV, has also been shown to possess anti-inflammatory activity similar to the parent peptide. nih.gov

Table 3: Effects of this compound on Inflammatory Mediators in Preclinical Models

| Animal Model | Inflammatory Challenge | Treatment | Key Findings | Reference |

| Mouse | Endotoxin (LPS) | α-MSH | Inhibited hepatic neutrophil infiltration; Suppressed hepatic mRNA for TNFα, KC/IL-8, and MCP-1 | elsevierpure.com |

| Sarcoidosis Mouse Model | Granuloma induction | α-MSH | Significantly decreased macrophages and cytotoxic T-cells in lung granulomas | nih.gov |

| Mouse | Dextran Sodium Sulphate (DSS) | α-MSH | Potent anti-inflammatory activity in induced colitis | nih.gov |

Future Directions and Research Opportunities

Exploration of Novel Receptor Targets and Signaling Pathways

While the primary interactions of H-Met-Glu-His-Phe-Arg-Trp-OH are with the five known melanocortin receptors (MC1R-MC5R), there is a compelling case for exploring novel receptor targets. oup.com The diverse and sometimes incompletely explained physiological effects of melanocortin peptides suggest that their signaling networks may be more complex than currently understood. Future research will likely focus on identifying potential new G protein-coupled receptors (GPCRs) or other cell surface proteins that may bind this peptide fragment, potentially mediating as-yet-uncharacterized functions.

Furthermore, investigation into downstream signaling pathways beyond the canonical cyclic AMP (cAMP) route is a critical frontier. nih.gov Researchers are beginning to probe for alternative or biased signaling cascades that could be selectively activated by this specific fragment, leading to different cellular outcomes compared to the full-length α-MSH or ACTH peptides. Identifying these novel targets and pathways is essential for a complete understanding of the peptide's function and for developing more specific therapeutic analogues.

Development of Advanced Peptide Delivery Systems for Research Applications

A significant hurdle in the in vivo and in vitro study of peptides like this compound is their limited stability and bioavailability. The development of advanced peptide delivery systems (DDSs) is a key research opportunity to overcome these limitations for research applications. nih.gov These systems are designed to protect the peptide from degradation and deliver it to specific target sites. nih.gov

Future research will likely involve encapsulating or conjugating this compound with various nanomaterials:

pH-Responsive Hydrogels : The peptide's sequence contains several charged amino acids (Glu, His, Arg), making it a candidate for incorporation into smart hydrogels that release their payload in response to specific pH environments. nih.gov

Nanoparticles and Liposomes : Encapsulating the peptide within nanoparticles or liposomes can improve its stability and facilitate targeted delivery to specific cells or tissues.

Cell-Penetrating Peptides (CPPs) : Conjugating the peptide to CPPs could enhance its uptake into cells, allowing for more detailed studies of its intracellular targets and mechanisms of action. nih.gov

These advanced delivery systems will enable researchers to achieve better spatiotemporal control over peptide administration in experimental models, leading to more precise and reproducible findings.

Integration with Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of "omics" technologies offers a powerful, unbiased approach to elucidating the comprehensive biological impact of this compound. By analyzing the global changes in proteins (proteomics) and metabolites (metabolomics) following peptide treatment, researchers can uncover novel pathways and biomarkers.

Metabolomics : Untargeted metabolomic analysis can reveal shifts in cellular metabolism. For example, studies on α-MSH have already shown alterations in metabolites related to the citric acid cycle, suggesting an influence on energy metabolism. mdpi.com Applying this to the this compound fragment could pinpoint its specific contribution to these metabolic changes. mdpi.com

Proteomics : Mass spectrometry-based proteomics can identify changes in the expression and post-translational modification of hundreds or thousands of proteins within a cell or tissue after peptide exposure. nih.govyoutube.com This could reveal novel downstream effector proteins or regulatory networks that are modulated by the peptide. Top-down proteomics, in particular, allows for the identification and characterization of intact proteins and their modifications, which is crucial for understanding the complete cellular response. plos.org

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Application | Potential Discoveries | Relevant Findings from Precursor Peptides |

|---|---|---|---|

| Metabolomics | Analyze changes in small molecule metabolites in cells or biofluids after peptide treatment. | Novel metabolic pathways regulated by the peptide; biomarkers of peptide activity. | α-MSH was found to alter levels of fumaric acid, malic acid, and citric acid, impacting the citric acid cycle. mdpi.com |

| Proteomics (Bottom-Up) | Identify and quantify changes in the abundance of thousands of proteins. | Downstream signaling proteins; identification of compensatory pathways. | Mass spectrometry is routinely used to identify proteins and map their interactions in complex biological samples. nih.govyoutube.com |

| Proteomics (Top-Down) | Characterize intact proteins and their post-translational modifications (PTMs). | Direct identification of protein isoforms and PTMs (e.g., phosphorylation) modulated by the peptide. | Top-down MS can identify intact protein biomarkers directly from tissue. plos.org |

| Peptidomics | Quantify endogenous peptides in tissues like the brain. | Understand the physiological context and regulation of the peptide's own production and degradation. | Quantitative mass spectrometry has been used to measure levels of endogenous melanocortin peptides in the human brain. nih.govnih.govresearchgate.net |

Computational Design and Rational Engineering of Advanced Analogues

Rational engineering, guided by computational modeling, is a vibrant area of research focused on creating analogues of this compound with enhanced properties. The goal is to develop new molecules with improved potency, greater receptor selectivity, or modified activity (e.g., converting an agonist to an antagonist). nih.govscispace.com

Key strategies include:

Amino Acid Substitution : Replacing specific amino acids can enhance stability or affinity. For example, substituting D-isomers of amino acids, such as D-Phe, can increase potency. nih.gov

Cyclization : Creating cyclic versions of the peptide by introducing lactam or disulfide bridges can constrain its conformation, often leading to a dramatic increase in potency and receptor selectivity. scispace.comacs.org

Computational Modeling : Using computer-aided design and structure-activity relationship (SAR) studies, researchers can predict how modifications will affect the peptide's interaction with its receptor, accelerating the design of novel analogues. nih.govmdpi.comnih.gov

These efforts have already yielded highly potent and selective ligands for various melanocortin receptors, which are invaluable tools for dissecting the specific functions of each receptor subtype. scispace.comresearchgate.net

Table 2: Examples of Engineered Analogues Based on the MSH/ACTH(4-10) Core

| Analogue Type | Modification Strategy | Resulting Properties | Reference |

|---|---|---|---|

| Linear Analogue | Substitution of Glu5 with Asp5 and Gly10 with basic amino acids in an α-MSH(4-10) framework. | Created melanotropins with potencies up to 10 times that of the native hormone in frog skin assays. | nih.gov |

| Cyclic Antagonist | Cyclization and substitution with a bulky aromatic amino acid (D-Nal(2')7) in an α-MSH(4-10) framework. | Potent antagonist of the MC4 receptor (pA2 = 9.3) and a less potent antagonist of the MC3 receptor. | scispace.com |

| Cyclic Agonist | Creation of a cyclic γ-MSH analogue, c[Nle-Arg-D-Phe-Arg-Trp-Glu]-NH2. | Identified as a very potent and selective agonist for the human MC3 receptor. | researchgate.net |

| Tetrapeptide Antagonist | Modification of the DPhe position in the Ac-His-DPhe-Arg-Trp-NH2 core. | Generated potent antagonists/partial agonists at the mouse MC3R while remaining full agonists at the mMC4R. | nih.gov |

Investigating Inter-species Differences in Response to this compound

Translating research findings from animal models to humans is a persistent challenge in biomedical science. For this compound, investigating inter-species differences is a crucial future direction. Significant variations exist across species in the processing of the parent POMC hormone, the distribution of melanocortin receptors, and their pharmacological properties. nih.govnih.gov

Key areas for comparative investigation include:

POMC Processing : Studies have shown that the processing of POMC differs significantly between humans and rodents. For example, β-MSH and desacetyl α-MSH, rather than acetylated α-MSH, appear to be the predominant melanocortin peptides in the human brain, which challenges the assumed pre-eminence of α-MSH and may alter the relative importance of the this compound fragment. nih.govnih.govcore.ac.uk

Receptor Distribution and Function : The tissue distribution and function of melanocortin receptors vary among species. In fish, for instance, the MC4R is expressed peripherally, unlike in mammals where it is primarily found in the central nervous system. nih.gov Furthermore, the MC5R appears to be less widely expressed in fish than in mammals. nih.gov

Metabolic Differences : The metabolism of constituent amino acids, such as tryptophan, can vary widely between species, potentially affecting the peptide's stability and disposition. researchgate.net

Table 3: Comparative Overview of the Melanocortin System

| Feature | Mammals (Human/Rodent) | Fish | Implication for Research |

|---|---|---|---|

| Primary POMC Products (Brain) | Humans: β-MSH and desacetyl α-MSH are predominant. Rodents: α-MSH is considered more primary. nih.govnih.govnih.gov | Varies; ACTH may be the ancestral ligand for MCRs. nih.gov | The physiological relevance of specific peptide fragments may not be conserved across species. |

| MC4R Distribution | Almost exclusively in the central nervous system. bachem.comnih.gov | Expressed in the central nervous system and also peripherally. nih.gov | Animal models may not fully replicate the systemic effects seen in humans. |

| MC5R Distribution | Widely expressed in various peripheral tissues. oup.com | Appears to be less widely expressed than in mammals. nih.gov | Functions related to MC5R (e.g., exocrine secretion) may differ across species. |

Understanding these differences is essential for the accurate interpretation of data from animal models and for predicting the potential effects and utility of this compound and its analogues in a human context.

Q & A

Q. How can conflicting results regarding the peptide’s proteolytic stability be systematically addressed?

- Methodological Answer: Compare degradation rates across assay conditions (e.g., serum stability assays vs. purified enzyme systems). Protease-specific inhibitors (e.g., PMSF for serine proteases) identify contributing enzymes. LC-MS/MS tracks cleavage fragments, while MD simulations predict susceptible bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.